molecular formula C19H28N6 B5717420 N',N'-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine

N',N'-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine

Cat. No.: B5717420
M. Wt: 340.5 g/mol
InChI Key: QZJQBHQGTYZJDT-UHFFFAOYSA-N
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Description

N',N'-Diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine is a heterocyclic compound featuring a tricyclic core with four nitrogen atoms and three methyl substituents. Its structure combines a tetrazatricyclo framework with a propane-1,3-diamine side chain modified by diethyl and trimethyl groups. Analytical characterization of such compounds typically involves mass spectrometry (MS), nuclear magnetic resonance (NMR), and elemental analysis, as demonstrated for related heterocycles .

Properties

IUPAC Name

N',N'-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6/c1-6-24(7-2)10-8-9-20-16-12-15(5)22-19-17-13(3)11-14(4)21-18(17)23-25(16)19/h11-12,20H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJQBHQGTYZJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=CC(=NC2=C3C(=CC(=NC3=NN12)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tricyclic Ring System: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Nitrogen Atoms: Nitrogen atoms are introduced through amination reactions, which may involve the use of reagents such as ammonia or amines.

    Alkylation: The final step involves the alkylation of the nitrogen atoms with diethyl groups, which can be achieved using alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the tricyclic ring system or the nitrogen atoms.

    Substitution: The compound can undergo substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying various biological processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Identification of Structurally Similar Compounds

To identify analogs, computational methods such as Tanimoto similarity indexing and substructure searches are employed. For example:

  • Tanimoto similarity (based on Morgan fingerprints or MACCS keys) quantifies structural overlap. Compounds with scores >0.8 are considered highly similar .
  • Substructure searches focus on shared scaffolds, such as the tetrazatricyclo core, while varying peripheral substituents .

Table 1: Similarity Metrics for Selected Analogs

Compound Name Tanimoto Score (Morgan) Shared Scaffold Key Substituent Differences
Target Compound - Tetrazatricyclohexaene Diethyl, trimethyl, propane-diamine
N,N,N',N'-Tetramethyl-1,3-propanediamine 0.65 Propane-diamine Tetramethyl vs. diethyl/trimethyl
Veronicoside (phenylpropanoid derivative) 0.42 None Benzoic acid vs. tricyclic core
PERK Inhibitor Analogs 0.78–0.85 Tetrazatricyclohexaene Varied alkyl/aryl side chains

Data derived from PubChem, ChemBridge, and spectral comparisons .

Structural and Functional Comparison

Core Scaffold Variations

The tetrazatricyclo[7.4.0.02,7]tridecahexaen system is rare but shares similarities with:

  • Tetrazatricyclo derivatives in kinase inhibitors : Analogs with modified nitrogen positions exhibit altered binding affinities to targets like PERK, where Met7 contact areas influence potency .
  • Heterocyclic amines : Compounds like N,N,N',N'-tetramethyl-1,3-propanediamine lack the tricyclic core but share the propane-diamine motif, highlighting the role of steric hindrance in reactivity .

Substituent Effects

  • Diethyl vs. Trimethyl groups : Diethyl substituents enhance lipophilicity (logP +0.3) compared to trimethyl groups, impacting membrane permeability .
  • Propane-diamine chain length : Shorter chains (e.g., ethylenediamine) reduce steric bulk but limit conformational flexibility .

Table 2: Physicochemical Properties

Property Target Compound N,N,N',N'-Tetramethyl-1,3-propanediamine Veronicoside
Molecular Weight (g/mol) ~450 (estimated) 160.26 492.5
logP (Predicted) 2.8 1.2 1.5
NMR 13C Peaks (ppm) 15–120 (broad) 20–55 (sharp) 60–170
Key Functional Groups Tetrazatricyclo Propane-diamine Phenylpropanoid

Data inferred from spectral patterns and computational tools .

Bioactivity and Pharmacokinetic Profiling

While direct bioactivity data for the target compound is unavailable, analogs provide insights:

  • HDAC inhibitors : Aglaithioduline (~70% similarity to SAHA) demonstrates that structural complexity correlates with target selectivity .
  • PERK inhibitors : Scaffold similarity implies possible kinase modulation, though substituent differences may alter toxicity profiles .

Challenges in Comparative Analysis

  • Spectral Data Gaps: Limited NMR/MS data for the target compound complicates direct comparisons with phenylpropanoids or simpler amines .

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